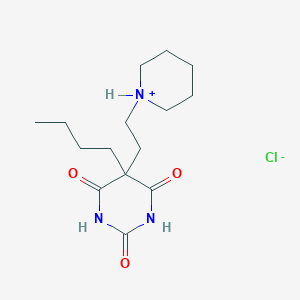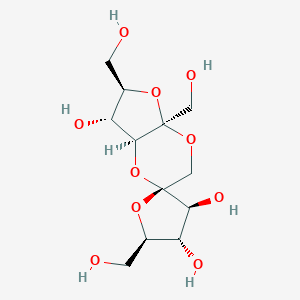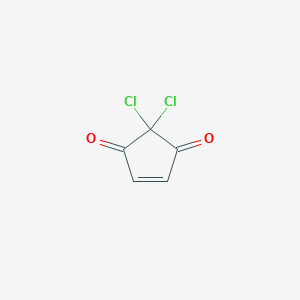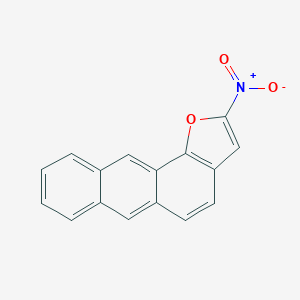
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride: is a chemical compound with the molecular formula C15H25N3O3·HCl It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the reaction of barbituric acid with butyl bromide and 2-(piperidino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and mild heating.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
Biology: In biological research, 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is used to study the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a sedative or hypnotic agent.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of GABA receptors enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. Additionally, the compound may inhibit glutamate-induced depolarizations, further contributing to its depressant effects.
相似化合物的比较
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: A short-acting barbiturate used for sedation and as a preoperative medication.
Comparison:
- The presence of the piperidinoethyl group in this compound may influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects.
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride: is unique due to its specific chemical structure, which includes a piperidinoethyl group. This structural difference may result in distinct pharmacological properties compared to other barbiturates.
Phenobarbital: and are more commonly used in clinical settings, whereas this compound is primarily of interest in research contexts.
属性
CAS 编号 |
109438-93-9 |
|---|---|
分子式 |
C15H25ClN3O3- |
分子量 |
331.84 g/mol |
IUPAC 名称 |
5-butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H |
InChI 键 |
MJXWWXUXYQXSHV-UHFFFAOYSA-M |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
规范 SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
同义词 |
5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)









![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
